molecular formula C14H18ClNO4 B112689 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid CAS No. 500770-74-1

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Cat. No.: B112689
CAS No.: 500770-74-1
M. Wt: 299.75 g/mol
InChI Key: UDUKZORPLJUWTF-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then synthesized through a series of reactions, including alkylation and hydrolysis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(3-chlorophenyl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the chlorophenyl group, which confer specific reactivity and stability properties. This makes it particularly useful in synthetic organic chemistry and drug development .

Properties

IUPAC Name

(3S)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKZORPLJUWTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146081
Record name (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-74-1
Record name (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
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